molecular formula C13H15Cl2NO2 B257818 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate

1-Methyl-4-piperidinyl 2,4-dichlorobenzoate

Cat. No. B257818
M. Wt: 288.17 g/mol
InChI Key: WEDPAAIBKRHAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-piperidinyl 2,4-dichlorobenzoate, also known as MPDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPDCB is a synthetic compound that was first synthesized in the 1980s and has since been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, it is thought to enhance the activity of GABA, an inhibitory neurotransmitter, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, and to reduce pain and anxiety in animal models of these conditions as well. Additionally, it has been shown to have a neuroprotective effect in animal models of brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, its anticonvulsant and anxiolytic properties make it a useful tool for studying these conditions in animal models.
One limitation of using 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, as with any chemical compound, there is a risk of toxicity if it is not used properly.

Future Directions

There are a number of future directions for research on 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, its neuroprotective properties make it a promising candidate for the treatment of brain injury. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anticonvulsant, analgesic, and anxiolytic properties make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with 1-methyl-4-piperidinol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate, which can be purified through recrystallization.

Scientific Research Applications

1-Methyl-4-piperidinyl 2,4-dichlorobenzoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological disorders.

properties

Product Name

1-Methyl-4-piperidinyl 2,4-dichlorobenzoate

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2,4-dichlorobenzoate

InChI

InChI=1S/C13H15Cl2NO2/c1-16-6-4-10(5-7-16)18-13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3

InChI Key

WEDPAAIBKRHAKS-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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